molecular formula C16H11ClN2 B3218038 5-(4-Chlorophenyl)-2,4'-bipyridine CAS No. 1186529-99-6

5-(4-Chlorophenyl)-2,4'-bipyridine

Cat. No. B3218038
M. Wt: 266.72 g/mol
InChI Key: LNUJYYKOOUSFSA-UHFFFAOYSA-N
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Description

“5-(4-Chlorophenyl)-2,4’-bipyridine” is likely a compound that contains a bipyridine group and a chlorophenyl group. Bipyridines are a class of compounds that contain two pyridine rings . Pyridine is a basic heterocyclic organic compound similar to benzene, and it is often used as a precursor to agrochemicals and pharmaceuticals . The chlorophenyl group is a phenyl group (a ring of 6 carbon atoms) with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of “5-(4-Chlorophenyl)-2,4’-bipyridine” would likely involve a bipyridine core with a chlorophenyl group attached. The orientation of these groups and their interactions could influence the compound’s properties .


Chemical Reactions Analysis

The chemical reactions involving “5-(4-Chlorophenyl)-2,4’-bipyridine” would depend on the specific conditions and reagents used. Similar compounds have been studied for their reactivity in various conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Chlorophenyl)-2,4’-bipyridine” would depend on its specific structure. Similar compounds have been described as solids at room temperature, with specific melting points and boiling points .

Safety And Hazards

The safety and hazards associated with “5-(4-Chlorophenyl)-2,4’-bipyridine” would depend on its specific properties. For example, similar compounds can cause burns of eyes, skin, and mucous membranes, and their thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

Future research could focus on exploring the potential applications of “5-(4-Chlorophenyl)-2,4’-bipyridine” in various fields, such as medicine or agriculture . Further studies could also investigate its synthesis, properties, and safety in more detail.

properties

IUPAC Name

5-(4-chlorophenyl)-2-pyridin-4-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2/c17-15-4-1-12(2-5-15)14-3-6-16(19-11-14)13-7-9-18-10-8-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUJYYKOOUSFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857013
Record name 5-(4-Chlorophenyl)-2,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-2,4'-bipyridine

CAS RN

1186529-99-6
Record name 5-(4-Chlorophenyl)-2,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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